molecular formula C13H9Cl2NO2 B1361668 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 1033463-21-6

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No. B1361668
M. Wt: 282.12 g/mol
InChI Key: AJPHHRSXCDWZDF-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a chemical compound with the CAS Number: 339024-38-3. It has a molecular weight of 298.12 . The IUPAC name for this compound is 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H9Cl2NO3 . The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8 (2-4-10)6-16-7-9 (13 (18)19)5-11 (15)12 (16)17/h1-5,7H,6H2, (H,18,19) .


Physical And Chemical Properties Analysis

The melting point of this compound is between 230.5-231.5°C .

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde serves as a precursor in various chemical syntheses. For instance, it has been used in Sonogashira-type cross-coupling reactions to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then transformed into 1-phenylpyrazolo[4,3-c]pyridines and their oxides through microwave-assisted processes and silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus, & Holzer, 2011).

Application in Heterocyclic Chemistry

In heterocyclic chemistry, this compound is utilized for synthesizing novel structures. For example, its derivatives have been used in Vilsmeier–Haack reactions to prepare chalcone analogues and dipyrazolopyridines, highlighting its versatility in synthesizing complex heterocyclic systems (Quiroga et al., 2010).

Role in Synthesis of Pyrazolo[4,3-c]pyridines

It also plays a crucial role in the synthesis of pyrazolo[4,3-c]pyridines. For example, its use in the microwave-assisted synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines demonstrates its utility in creating fluorinated compounds, which are significant in pharmaceutical chemistry (Palka et al., 2014).

Antibacterial Properties Exploration

Additionally, derivatives of this compound have been explored for their antibacterial properties. Newly synthesized 4‐pyrimido‐2‐oxo‐2H‐chromen‐3‐carbaldehydes, structurally related to this compound, have shown inhibition against various bacteria, indicating potential medicinal applications (Govori-Odai, Spahiu, & Haziri, 2007).

Nonlinear Optical and Spectroscopic Analysis

This compound is also significant in the study of electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds. The synthesis of derivatives and subsequent analysis of their electronic properties provides insights into the fundamental aspects of materials science (Beytur & Avinca, 2021).

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential therapeutic applications . This suggests that 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-3-1-9(2-4-11)6-16-7-10(8-17)5-12(15)13(16)18/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHHRSXCDWZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138214
Record name 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

CAS RN

1033463-21-6
Record name 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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